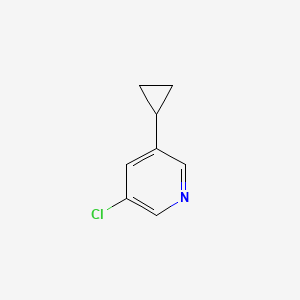
3-Chloro-5-cyclopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electroluminescent Properties in Platinum(II) Complexes
Mono-cyclometalated Pt(II) complexes exhibiting unique electroluminescent properties were synthesized using a variety of ligands, including derivatives of pyridine such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. These complexes demonstrated significant π−π stacking and Pt−Pt distances, contributing to their luminescent characteristics (Ionkin, Marshall, & Wang, 2005).
Synthesis of Aminopyridines
2-Chloro-3-cyanopyridines, closely related to 3-Chloro-5-cyclopropylpyridine, are efficiently transformed into 2-aminopyridines using aliphatic and heterocyclic amines. This process also leads to the formation of hydrazinopyridines, pyridopyrazoles, azidopyridines, and pyridotetrazoles, highlighting the versatility of these pyridine derivatives in chemical synthesis (Bomika et al., 1976).
Mitochondrial Accumulation in Fluorescence Microscopy
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, structurally similar to 3-Chloro-5-cyclopropylpyridine, is a thiol-reactive luminescent agent used in fluorescence microscopy. Its unique luminescence properties and ability to accumulate in mitochondria demonstrate the potential of pyridine derivatives in biological imaging (Amoroso et al., 2008).
Separation and Purification in Pharmaceutical and Pesticide Intermediates
2-Chloro-5-trichloromethylpyridine, a compound closely related to 3-Chloro-5-cyclopropylpyridine, serves as an important intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and chromatography are utilized for its separation and purification, indicating the importance of such pyridine derivatives in pharmaceutical and agrochemical industries (Li, 2005).
Development of Antiarrhythmic Agents
Compounds derived from pyridine, such as 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one, have been synthesized and shown to possess high antiarrhythmic activities. These findings underscore the potential of pyridine derivatives in the development of novel therapeutics (Abdel-Hafez et al., 2009).
Cytotoxicity and DNA Binding in Cancer Research
Studies on chloropolypyridyl ruthenium complexes, structurally related to 3-Chloro-5-cyclopropylpyridine, have shown remarkable cytotoxicity in murine and human tumor cell lines. These complexes demonstrate the potential for new classes of metal-based antitumor compounds acting through mechanisms like DNA interstrand cross-linking (Novakova et al., 1995).
Propriétés
IUPAC Name |
3-chloro-5-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCMULOWOZXEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744788 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-cyclopropylpyridine | |
CAS RN |
1256803-11-8 |
Source


|
| Record name | 3-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


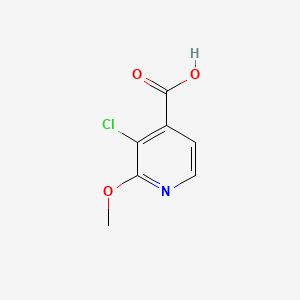
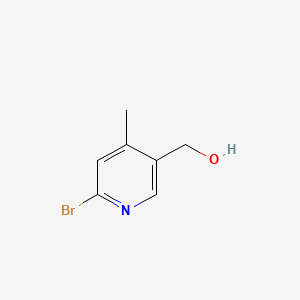
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
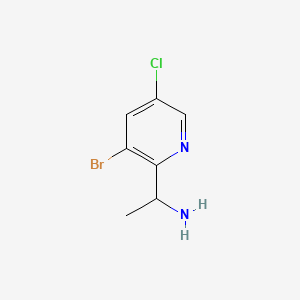
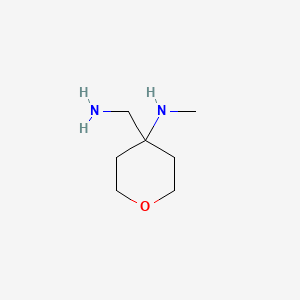
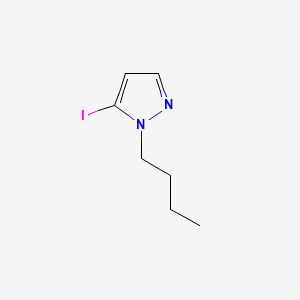


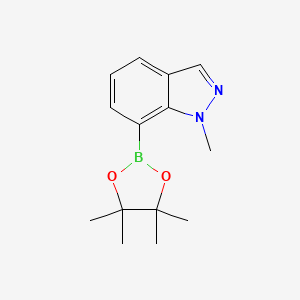
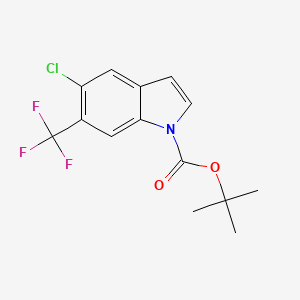
![1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572889.png)
